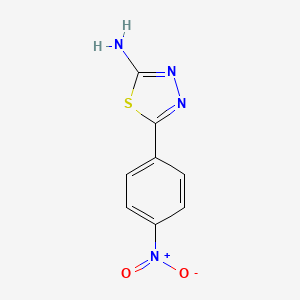

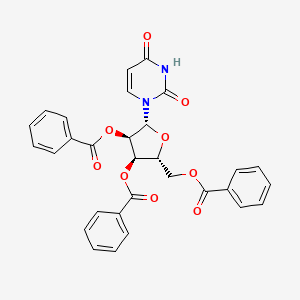

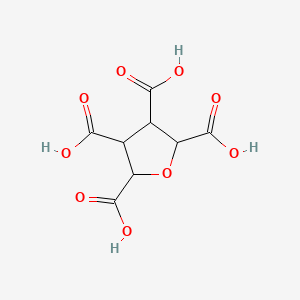

![molecular formula C7H6Cl2Mg B1295238 Cloruro de [(2-clorofenil)metil]magnesio CAS No. 29874-00-8](/img/structure/B1295238.png)

Cloruro de [(2-clorofenil)metil]magnesio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

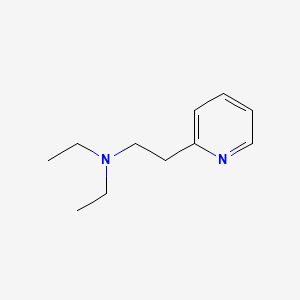

Magnesium, chloro[(2-chlorophenyl)methyl]- is a useful research compound. Its molecular formula is C7H6Cl2Mg and its molecular weight is 185.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality Magnesium, chloro[(2-chlorophenyl)methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium, chloro[(2-chlorophenyl)methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Intermediario Farmacéutico

El cloruro de 2-clorobencilmagnesio se utiliza como intermediario farmacéutico . Desempeña un papel crucial en la síntesis de varios fármacos farmacéuticos. La reactividad del compuesto y su capacidad para formar estructuras complejas lo convierten en una herramienta valiosa en el desarrollo de fármacos.

Compuesto Organometálico

Como compuesto organometálico, el cloruro de 2-clorobencilmagnesio forma parte de una clase de compuestos que tienen una amplia gama de aplicaciones en la investigación científica . Estos compuestos se utilizan a menudo como reactivos, catalizadores y materiales precursores.

Deposición de Películas Delgadas

Los compuestos organometálicos como el cloruro de 2-clorobencilmagnesio se utilizan en la deposición de películas delgadas . Este proceso es fundamental en la producción de semiconductores, que son componentes esenciales de los dispositivos electrónicos.

Química Industrial

En química industrial, el cloruro de 2-clorobencilmagnesio se puede utilizar en diversas reacciones químicas debido a su reactividad . Puede actuar como catalizador, acelerando las reacciones químicas sin consumirse en el proceso.

Fabricación de LED

El compuesto también se utiliza en la fabricación de diodos emisores de luz (LED) . Las propiedades organometálicas del cloruro de 2-clorobencilmagnesio lo hacen adecuado para su uso en el intrincado proceso de producción de LED.

Uso en Investigación

El cloruro de 2-clorobencilmagnesio está marcado como Solo para uso en investigación (RUO) . Esto significa que se utiliza principalmente en laboratorios para fines experimentales, contribuyendo al avance del conocimiento científico.

Mecanismo De Acción

Target of Action

2-Chlorobenzylmagnesium chloride, also known as Magnesium, chloro[(2-chlorophenyl)methyl]-, is a type of organometallic compound As an organometallic compound, it is often used as a reagent or catalyst in various chemical reactions .

Mode of Action

Organometallic compounds like this are generally known to participate in chemical reactions as reagents or catalysts . They can facilitate a variety of chemical transformations, including coupling reactions, addition reactions, and substitution reactions, among others.

Biochemical Pathways

Organometallic compounds are known to play crucial roles in various chemical reactions, potentially affecting multiple biochemical pathways depending on the specific context of their use .

Pharmacokinetics

It’s important to note that this compound reacts with water , which could influence its bioavailability and pharmacokinetic profile.

Result of Action

As a reagent or catalyst in chemical reactions, its primary function is likely to facilitate the transformation of other compounds .

Action Environment

2-Chlorobenzylmagnesium chloride is sensitive to air and moisture . Therefore, the environment in which it is stored and used can significantly influence its action, efficacy, and stability. It is typically stored at 4°C to maintain its stability .

Propiedades

IUPAC Name |

magnesium;1-chloro-2-methanidylbenzene;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl.ClH.Mg/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSLYQFWLCWIBU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=CC=C1Cl.[Mg+2].[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2Mg |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067523 |

Source

|

| Record name | Magnesium, chloro[(2-chlorophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29874-00-8 |

Source

|

| Record name | Magnesium, chloro((2-chlorophenyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029874008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, chloro[(2-chlorophenyl)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, chloro[(2-chlorophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

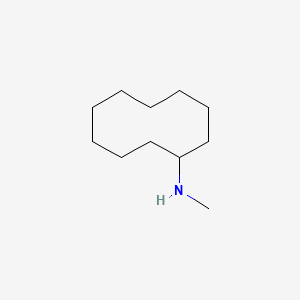

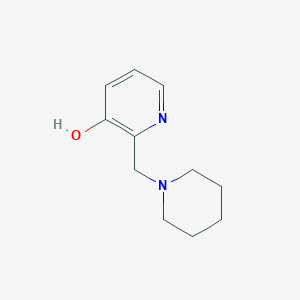

![1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B1295159.png)